

Amine-Reactive Fluorescent Labeling with 6-ROX: Application Notes and Protocols

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Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

Cat. No.: B12282342

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Introduction

6-Carboxy-X-rhodamine (6-ROX) is a bright, photostable orange-red fluorophore widely employed for the covalent labeling of biomolecules.^[1] Its succinimidyl ester (SE) derivative, 6-ROX, SE, is an amine-reactive compound that enables straightforward and efficient conjugation to primary and secondary amino groups found on proteins, peptides, amine-modified nucleic acids, and other biomolecules.^{[1][2]} The reaction forms a stable amide bond, making 6-ROX a reliable tool for a variety of applications in biotechnology and drug development, including fluorescence microscopy, flow cytometry, real-time quantitative PCR (qPCR), and DNA sequencing.^{[1][2][3][4]}

The long-wavelength emission of 6-ROX minimizes spectral overlap with other common fluorophores, making it suitable for multiplexing applications.^[2] This document provides detailed protocols for labeling proteins and oligonucleotides with 6-ROX, SE, along with key technical data and workflow diagrams to guide researchers in their experimental design.

Quantitative Data

The spectral and physical properties of 6-ROX, SE are summarized in the table below for easy reference. Note that spectral properties can be influenced by the solvent and conjugation to a biomolecule.

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[1][2][5]
Molecular Weight	631.7 g/mol	[1][2]
Excitation Maximum (λ _{ex})	~570-584 nm	[1][5][6]
Emission Maximum (λ _{em})	~591-599 nm	[1][5][6]
Extinction Coefficient (ε)	>88,000 M ⁻¹ cm ⁻¹	[5][7]
Fluorescence Quantum Yield	1.0	[5][7]
Reactive Moiety	N-hydroxysuccinimidyl (NHS) ester	[1][2]
Target Functional Group	Primary and secondary amines (-NH ₂)	[1][8][9]
Solubility	Good in polar organic solvents (DMSO, DMF)	[2][5]
Appearance	Dark violet/crimson solid powder	[1][5]

Experimental Protocols

I. Protein Labeling with 6-ROX, SE

This protocol provides a general guideline for conjugating 6-ROX, SE to proteins, such as antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[10]

A. Materials and Reagents

- Protein of interest (2-10 mg/mL)
- 6-ROX, SE (Succinimidyl Ester)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
- Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

B. Protocol

- Protein Preparation:
 - Dissolve the protein in the amine-free Labeling Buffer to a final concentration of 2-10 mg/mL.[\[11\]](#) If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of 6-ROX, SE in anhydrous DMSO or DMF.[\[8\]](#)[\[12\]](#)[\[13\]](#) Vortex briefly to ensure the dye is fully dissolved. Reactive dyes in solution are not stable for long periods.[\[12\]](#)
- Labeling Reaction:
 - Calculate the required volume of the 6-ROX, SE stock solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[\[8\]](#)[\[10\]](#)
 - While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[\[8\]](#)[\[12\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[10\]](#)[\[12\]](#)
- Quenching Reaction (Optional):
 - To terminate the reaction, you can add the Quenching Solution to a final concentration of 50-100 mM.[\[10\]](#)
 - Incubate for an additional 10-30 minutes at room temperature. This step will hydrolyze any unreacted NHS ester.[\[14\]](#)

- Purification:
 - Separate the 6-ROX-labeled protein from the unreacted free dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).[\[11\]](#)
 - Collect the fractions containing the brightly colored, labeled protein.
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[\[13\]](#)

II. Amine-Modified Oligonucleotide Labeling with 6-ROX, SE

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5', 3', or an internal position.[\[4\]](#)

A. Materials and Reagents

- Amine-modified oligonucleotide
- 6-ROX, SE (Succinimidyl Ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0.
- Ethanol (70% and 100%)
- Deionized water

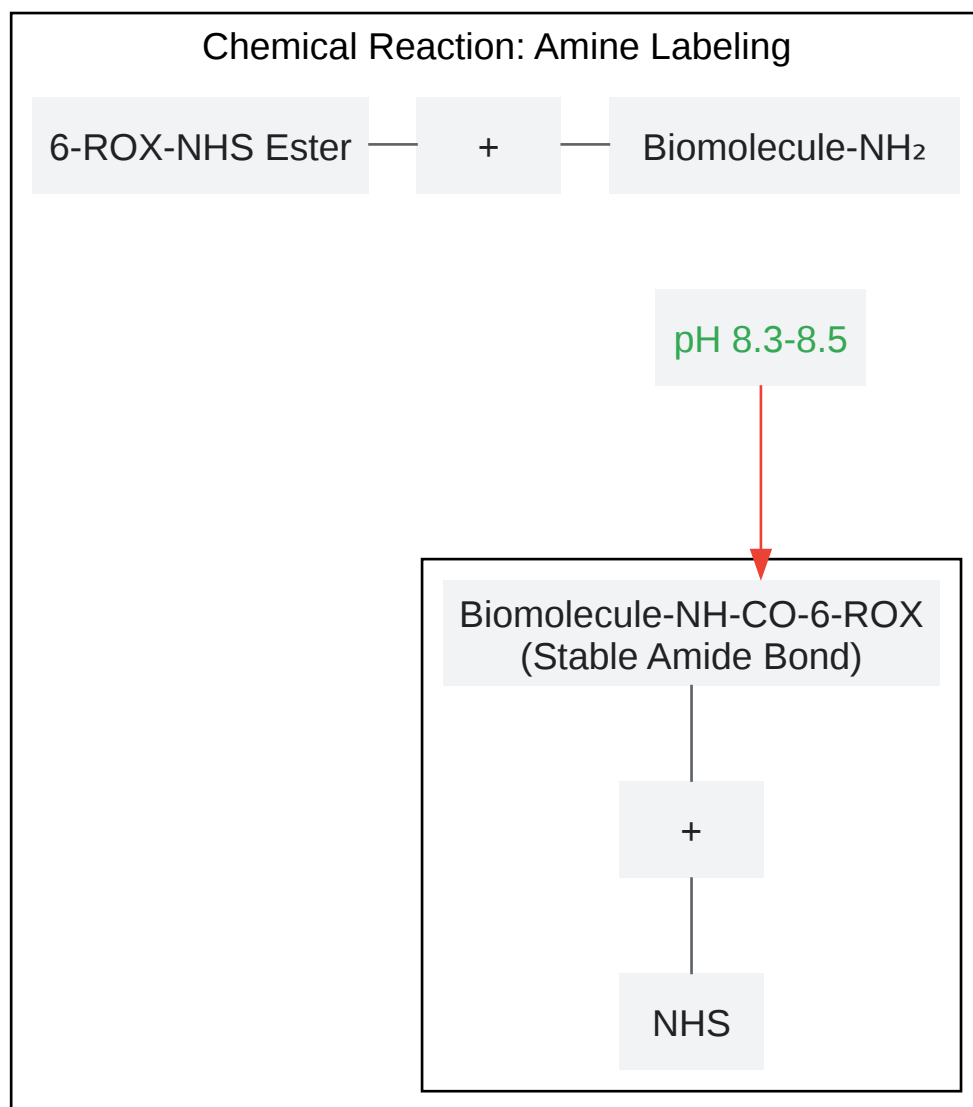
B. Protocol

- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.

- Dye Preparation:
 - Immediately before use, dissolve 6-ROX, SE in anhydrous DMSO to a concentration of 10 mg/mL.[\[12\]](#)
- Labeling Reaction:
 - Add 200 µg of the dissolved 6-ROX, SE for every 100 µg of oligonucleotide.[\[12\]](#) This represents a significant molar excess of the dye to ensure efficient labeling.
 - Mix well by vortexing and incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification:
 - Precipitate the labeled oligonucleotide by adding 3 volumes of cold 100% ethanol.
 - Incubate at -20°C for 30 minutes to facilitate precipitation.
 - Centrifuge to pellet the oligonucleotide, and carefully remove the supernatant containing the unreacted dye.
 - Wash the pellet once or twice with cold 70% ethanol.
 - Air-dry or vacuum-dry the pellet.
 - Resuspend the purified, labeled oligonucleotide in deionized water or a suitable buffer (e.g., TE buffer).
- Quantification and Storage:
 - Measure the absorbance at 260 nm (for the oligonucleotide) and ~578 nm (for 6-ROX) to determine the concentration and degree of labeling.
 - Store the labeled oligonucleotide at -20°C, protected from light.

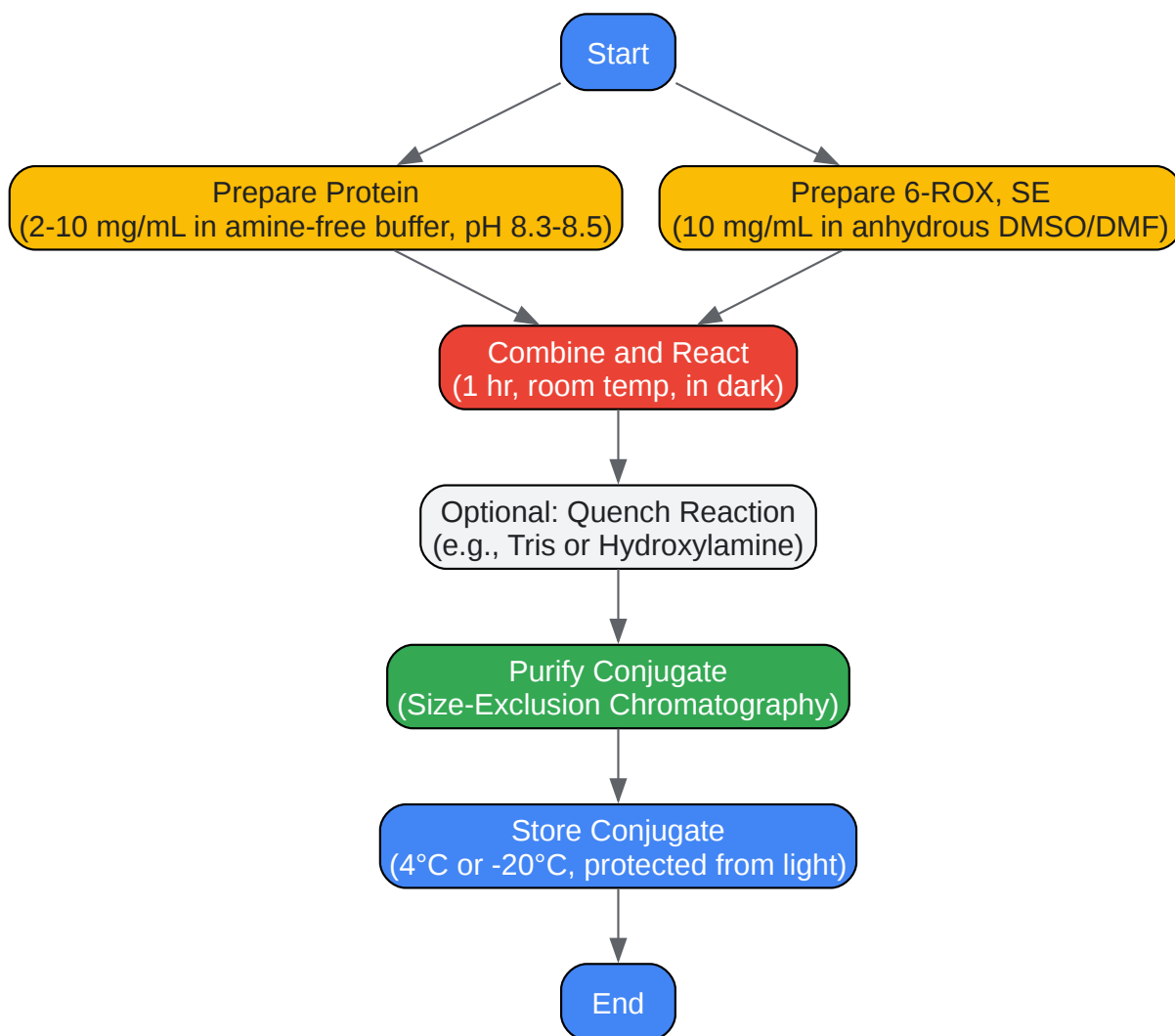
Visualizations

Chemical Reaction and Experimental Workflows



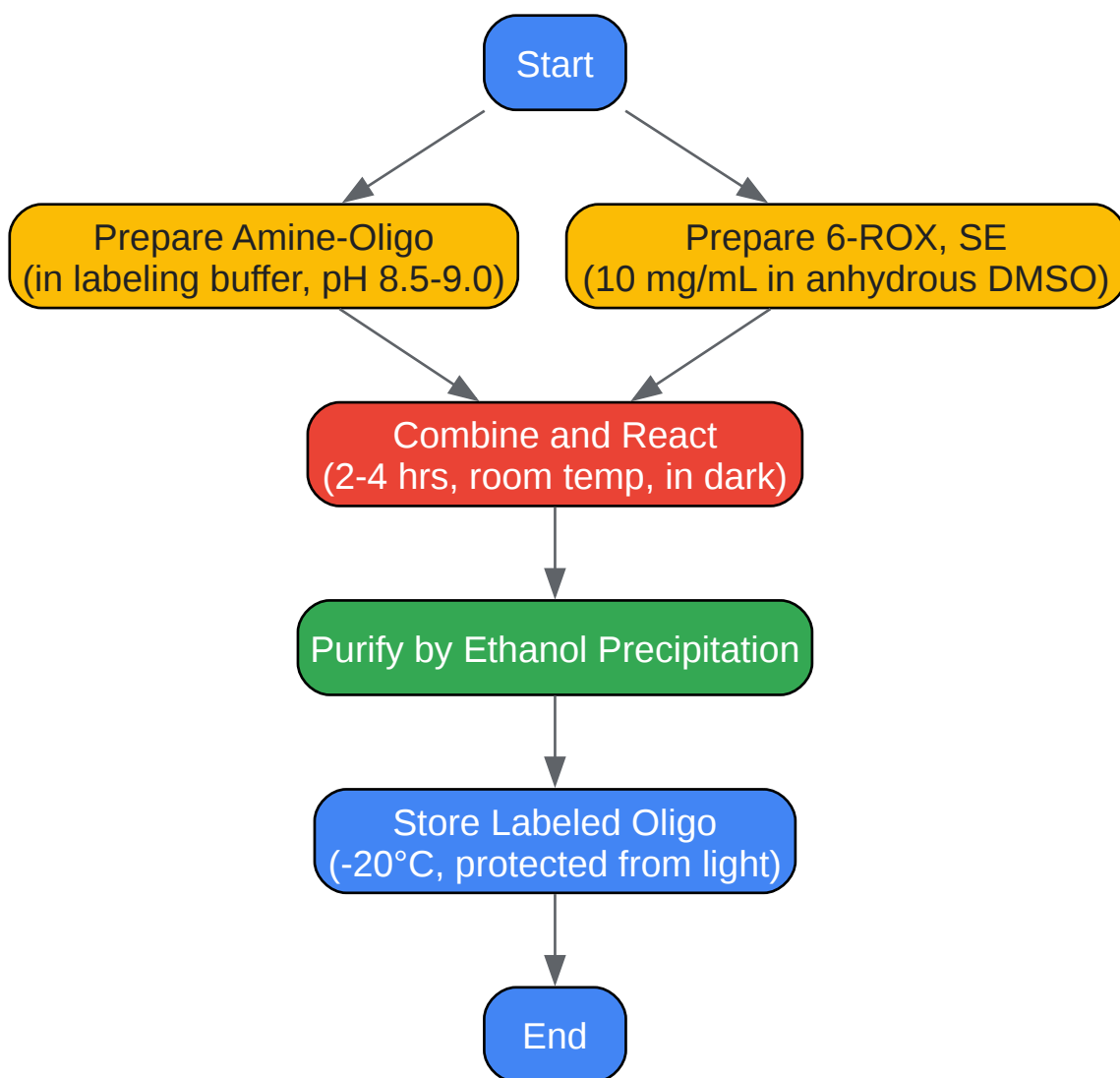
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Caption: Reaction of 6-ROX NHS ester with a primary amine.



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Caption: Experimental workflow for protein labeling with 6-ROX, SE.



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